molecular formula C22H19N3O B5532631 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol

2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol

Cat. No. B5532631
M. Wt: 341.4 g/mol
InChI Key: WAOBBSDPIQFRNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives, including 2-{4-[(2-phenylethyl)amino]-2-quinazolinyl}phenol, often involves multi-step chemical reactions. For example, [4-(4-oxo-2-phenyl-4H-quinazolin-3-yl)-phenoxy]-acetic acid derivatives have been synthesized through reactions involving formaldehyde and various secondary amines in N,N-dimethyl formamide, leading to Mannich bases (Havaldar & Patil, 2008). Another method involves a catalyst-free, one-pot, three-component synthesis of quinazolin-4(3H)-ones using 2-aminobenzophenones, isatins or aromatic benzaldehydes, and ammonium acetate, highlighting the versatility and efficiency of these synthetic approaches (Kamal et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of quinazoline derivatives is crucial for understanding their chemical behavior and potential biological activities. Studies often employ various spectroscopic techniques, such as IR, NMR, and mass spectrometry, to confirm the structures of synthesized compounds. For instance, the structure of 4-(2-cyanophenyl)-2-butenoic acid derivatives, which are related to quinazolin-4(3H)-ones, has been confirmed using these methods, demonstrating the importance of structural analysis in the synthesis process (Kobayashi et al., 1999).

Chemical Reactions and Properties

The chemical reactions and properties of quinazoline derivatives are diverse, depending on their specific structures and substituents. For example, the reactivity of quinazolin-4(3H)-ones with different aldehydes and ketones to produce novel compounds with potential analgesic and anti-inflammatory activities illustrates the chemical versatility of this class of compounds (Alagarsamy et al., 2007).

Physical Properties Analysis

The physical properties of quinazoline derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. X-ray diffraction analysis, for instance, is a powerful tool for determining the crystal structure of these compounds, providing insights into their physical characteristics and potential solid-state behaviors (Liu et al., 2022).

Chemical Properties Analysis

The chemical properties of quinazoline derivatives, including their reactivity, stability, and interaction with other molecules, are essential for their potential applications in medicinal chemistry. Investigations into the structure-activity relationships (SAR) of phenolics in quinazoline synthesis reveal how specific functional groups and structural elements influence the overall chemical behavior of these compounds (Hidalgo et al., 2018).

properties

IUPAC Name

2-[4-(2-phenylethylamino)quinazolin-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c26-20-13-7-5-11-18(20)22-24-19-12-6-4-10-17(19)21(25-22)23-15-14-16-8-2-1-3-9-16/h1-13,26H,14-15H2,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOBBSDPIQFRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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